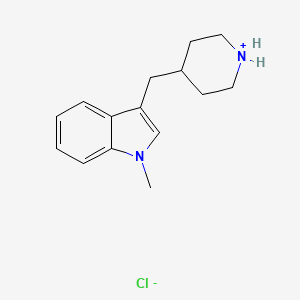
Tributylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributylphenol is an organic compound that belongs to the class of alkylphenols. It is characterized by the presence of three butyl groups attached to a phenol ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the production of other chemicals and as a surfactant.
準備方法
Synthetic Routes and Reaction Conditions
Tributylphenol can be synthesized through the alkylation of phenol with butyl alcohols. One common method involves the acid-catalyzed reaction of phenol with isobutylene. This reaction typically uses sulfuric acid as a catalyst and results in the formation of this compound along with other by-products such as mono- and di-butylphenols .
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity this compound.
化学反応の分析
Types of Reactions
Tributylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxy radicals.
Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and other metal-based oxidants.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phenoxy radical.
Substitution: Depending on the electrophile used, various alkylated or acylated derivatives of this compound can be formed.
科学的研究の応用
Tributylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemicals and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: It is used as a surfactant and in the production of polymers and resins.
作用機序
Tributylphenol exerts its effects primarily through interactions with cellular receptors and enzymes. It is known to interact with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions can lead to alterations in gene expression and cellular metabolism .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of butyl groups.
4-tert-butylphenol: Another alkylphenol with a single tert-butyl group.
Uniqueness
Tributylphenol is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
特性
CAS番号 |
28471-16-1 |
|---|---|
分子式 |
C18H30O |
分子量 |
262.4 g/mol |
IUPAC名 |
2,3,4-tributylphenol |
InChI |
InChI=1S/C18H30O/c1-4-7-10-15-13-14-18(19)17(12-9-6-3)16(15)11-8-5-2/h13-14,19H,4-12H2,1-3H3 |
InChIキー |
QQGRFMIMXPWKPM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C(=C(C=C1)O)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


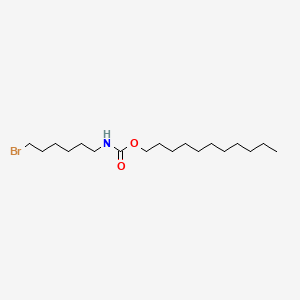
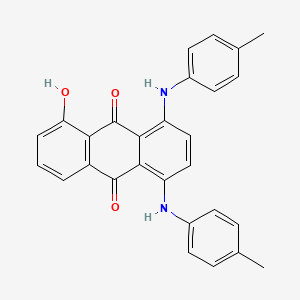



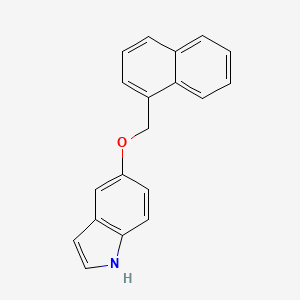


![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)
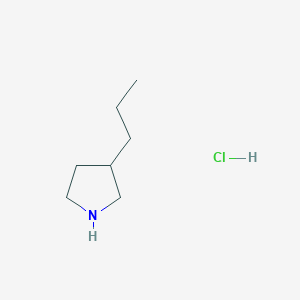
![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
